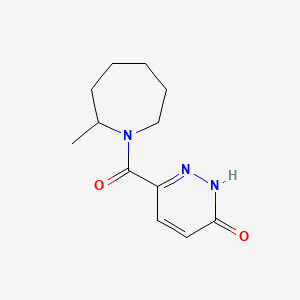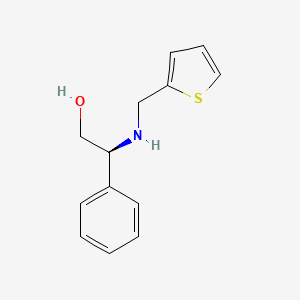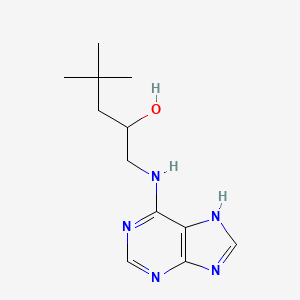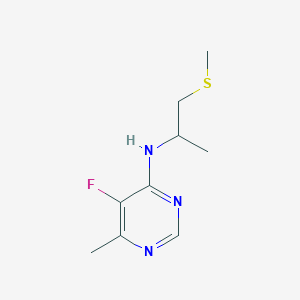![molecular formula C11H17BrN2O B6629046 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)
2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol, also known as BPA, is a chemical compound that has recently gained attention in the scientific community. This compound is a derivative of pyridine and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes and proteins involved in various biological processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This compound has also been found to inhibit the activity of certain kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to have anti-viral properties and has been shown to inhibit the replication of certain viruses. This compound has been found to have anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound is also relatively non-toxic and has low cytotoxicity. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. This compound also has low bioavailability, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to develop new drugs based on the structure of this compound for the treatment of various diseases. Additionally, research could focus on improving the solubility and bioavailability of this compound for use in lab experiments and potential drug development. Finally, more research is needed to determine the safety and toxicity of this compound for potential clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. It has anti-inflammatory, anti-cancer, and anti-viral properties and has been used to investigate the mechanism of action of certain drugs and to develop new drugs for the treatment of various diseases. While this compound has some limitations for use in lab experiments, there are several future directions for research on this compound, including investigating its mechanism of action in more detail and developing new drugs based on its structure.
Méthodes De Synthèse
The synthesis of 2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol involves the reaction of 5-bromopyridin-3-amine with 4-methylpentan-1-ol in the presence of a suitable solvent and catalyst. The reaction yields this compound as a white solid with a melting point of 105-107°C.
Applications De Recherche Scientifique
2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in various studies to investigate the mechanism of action of certain drugs and to develop new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-[(5-bromopyridin-3-yl)amino]-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-8(2)3-11(7-15)14-10-4-9(12)5-13-6-10/h4-6,8,11,14-15H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABMXXUFBMCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)


![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)

![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)
![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)
